molecular formula C9H6ClN3O2 B1307090 2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoic acid CAS No. 842977-25-7

2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoic acid

Cat. No. B1307090
CAS RN: 842977-25-7
M. Wt: 223.61 g/mol
InChI Key: MYPYOBGBVHWJOE-UHFFFAOYSA-N
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Description

2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoic acid is a compound that can be synthesized through the conversion of related chloroarylacrylic acids to benzoic acids, which can then undergo further chemical reactions to form various heterocyclic compounds. The presence of the triazole ring in the molecule suggests potential for interactions typical of heterocyclic chemistry, such as hydrogen bonding and ring stacking.

Synthesis Analysis

The synthesis of related benzoic acid derivatives has been demonstrated through an unprecedented method involving the conversion of (Z)-3-chloro-3-arylacrylic acids to corresponding benzoic acids. This process involves stirring the acrylic acids in POCl3 at 80°C, which then allows for further condensation reactions to form heterocyclic compounds such as s-triazolo[3,4-b][1,3,4]thiadiazoles with high yields .

Molecular Structure Analysis

While the specific molecular structure of this compound is not detailed in the provided papers, insights can be drawn from related compounds. For instance, in a similar benzoic acid derivative, the carboxyl group is twisted away from the attached ring, indicating potential for steric interactions within the molecule . Additionally, the crystal structure of a related triazole compound shows that the benzene and triazole rings can make significant dihedral angles, which could influence the overall molecular conformation and reactivity of this compound .

Chemical Reactions Analysis

The chemical reactivity of benzoic acid derivatives is often characterized by their ability to form hydrogen bonds and participate in condensation reactions. For example, in the crystal structure of a benzoic acid compound, hydrogen bonds are formed between the carboxyl groups and amino groups of adjacent molecules, which can influence the compound's reactivity and interactions . Similarly, triazole derivatives are known to form hydrogen bonds, as seen in the crystal structure of a bis(1-benzyl-1H-1,2,4-triazole) compound, where classical hydrogen bonds are observed .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from the properties of similar compounds. Benzoic acid derivatives typically have solid-state properties influenced by their ability to form hydrogen bonds, which can lead to the formation of stable crystal structures . The presence of chlorine and triazole rings in the molecule suggests that it may have polar characteristics and the potential for various intermolecular interactions, which can affect its solubility, melting point, and other physical properties. The triazole ring, in particular, is known for its role in forming coordination compounds and exhibiting tautomeric behavior, which could be relevant for the chemical properties of the compound .

Scientific Research Applications

Synthesis of S-Triazolo[3,4-b][1,3,4]thiadiazoles

An innovative method for converting (Z)-3-chloro-3-arylacrylic acids to their corresponding benzoic acids has been reported, which upon reaction with 4-amino-5-aryl-3-mercapto-1,2,4-triazoles, yields s-triazolo[3,4-b][1,3,4]thiadiazoles in high yields. This unprecedented conversion process involves stirring in POCl3 at 80°C, demonstrating a novel approach in the synthesis of triazolyl benzoic acid derivatives (Sahi, Bhardwaj, & Paul, 2014).

Metal-Organic Frameworks (MOFs) Construction

Halogeno(triazolyl)zinc complexes have been synthesized, forming the basis for constructing metal-organic frameworks (MOFs). These complexes incorporate 4-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)benzoic acid with zinc chloride or bromide, demonstrating the potential of triazolyl benzoic acid derivatives in the development of MOFs with specific structural and functional properties (Lincke, Lässig, & Krautscheid, 2009).

Structure-Activity Relationship Analysis

A study on two benzoic acids, including triazolyl derivatives, analyzed different structural motifs and their impact on bioactivity predictions. This research highlights the significance of non-covalent interactions in determining the bioactivity of compounds, providing insights into the structure-activity relationship of triazolyl benzoic acid derivatives (Dinesh, 2013).

Antifungal Activity of Triorganotin Benzoates

Triorganotin (4H-1,2,4-triazol-4-yl)benzoates exhibit good antifungal activities against a variety of fungi, such as Alternaria solani and Botrytis cinerea. The synthesis of these compounds involves the reaction of triazolyl benzoic acid with triorganotin oxides or hydroxides, highlighting the biological applications of triazolyl benzoic acid derivatives in developing antifungal agents (Li, Dai, Song, Mi, & Tang, 2010).

Electrocatalytic Applications

Metal(II)-induced coordination polymers based on triazole-benzoic acid derivatives have been explored as electrocatalysts for water splitting. The research demonstrates the potential of these derivatives in creating efficient electrocatalysts, contributing to advancements in energy conversion technologies (Gong et al., 2014).

Safety and Hazards

The specific safety and hazards associated with “2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoic acid” are not detailed in the available literature .

Future Directions

Given the multidirectional biological activity of compounds containing the 1,2,4-triazole ring, future research could focus on exploring the potential applications of “2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoic acid” in medicine and other fields .

properties

IUPAC Name

2-chloro-5-(1,2,4-triazol-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O2/c10-8-2-1-6(3-7(8)9(14)15)13-4-11-12-5-13/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPYOBGBVHWJOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=NN=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390346
Record name 2-chloro-5-(1,2,4-triazol-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

842977-25-7
Record name 2-chloro-5-(1,2,4-triazol-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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